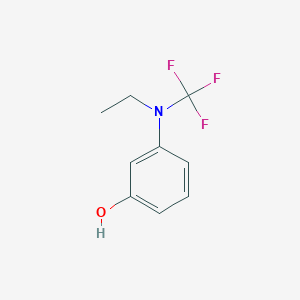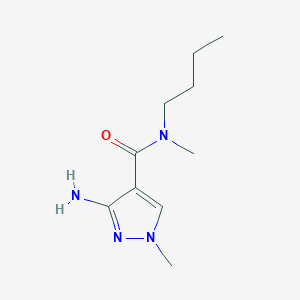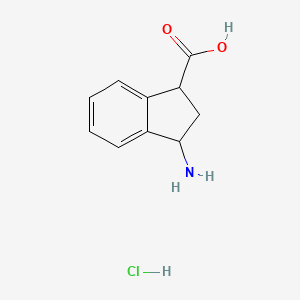![molecular formula C15H25N5 B11732693 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of 1-ethyl-3-methyl-1H-pyrazole: This can be synthesized by the reaction of ethyl hydrazine with 3-methyl-2-butanone under acidic conditions.
Alkylation of 1-ethyl-3-methyl-1H-pyrazole: The resulting pyrazole is then alkylated using formaldehyde and a suitable base to introduce the methyl group at the 4-position.
Formation of 5-methyl-1-(2-methylpropyl)-1H-pyrazole: This can be synthesized by the reaction of 2-methylpropyl hydrazine with 3-methyl-2-butanone under acidic conditions.
Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 5-methyl-1-(2-methylpropyl)-1H-pyrazole
- N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its dual pyrazole structure with specific alkyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H25N5 |
|---|---|
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H25N5/c1-6-19-10-14(13(5)17-19)8-16-15-7-12(4)20(18-15)9-11(2)3/h7,10-11H,6,8-9H2,1-5H3,(H,16,18) |
Clave InChI |
NCFQQYZOMQVPPT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)
![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)

![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)

